molecular formula C14H12Cl2N2O B4690142 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No.: B4690142
M. Wt: 295.2 g/mol
InChI Key: QSOQIOCKYQPRGE-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a pyridinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-methyl-2-pyridinecarboxylic acid.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with acetic anhydride to form an intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 5-methyl-2-pyridinecarboxylic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-N-(2-pyridinyl)acetamide: Lacks the methyl group on the pyridine ring.

    2-(3,4-dichlorophenyl)-N-(5-methyl-3-pyridinyl)acetamide: Methyl group is positioned differently on the pyridine ring.

    2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyrimidinyl)acetamide: Pyridine ring is replaced with a pyrimidine ring.

Uniqueness

2-(3,4-dichlorophenyl)-N-(5-methyl-2-pyridinyl)acetamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a compound of interest for further study.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-5-13(17-8-9)18-14(19)7-10-3-4-11(15)12(16)6-10/h2-6,8H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOQIOCKYQPRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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